1-二苯甲基-3-碘代氮杂环丁烷

描述

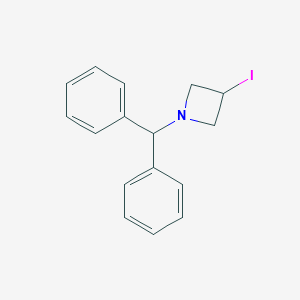

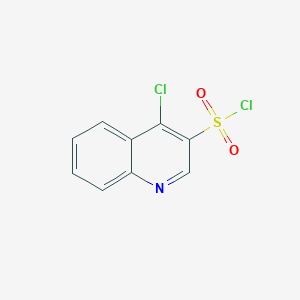

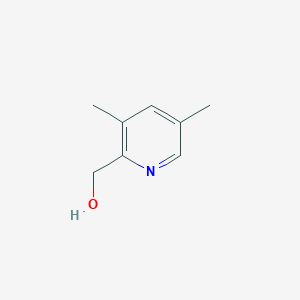

1-Benzhydryl-3-iodoazetidine is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their biological activity and their use as building blocks in organic synthesis. The presence of the benzhydryl group and the iodo substituent in 1-benzhydryl-3-iodoazetidine suggests potential reactivity for further functionalization and incorporation into more complex molecules.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored in various studies. For instance, the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols involves the imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation and hydrolysis to introduce substituents at the C-2 and C-4 positions with cis stereochemistry . Although this does not directly describe the synthesis of 1-benzhydryl-3-iodoazetidine, it provides insight into the manipulation of azetidine rings and the introduction of substituents adjacent to the nitrogen atom.

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using techniques such as single crystal X-ray diffraction analysis. This method was used to confirm the structure and stereochemistry of synthesized azetidinols . While the specific structure of 1-benzhydryl-3-iodoazetidine is not detailed, the general approach to determining the configuration of azetidine derivatives is applicable.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves iodocyclization, a reaction that could potentially be relevant to the synthesis or functionalization of 1-benzhydryl-3-iodoazetidine . Additionally, the oxidative cyclization of benzil bis(aroylhydrazones) to form substituted 1,2,3-triazoles involves iodine , indicating that iodine can act as an oxidizing agent in the cyclization of aromatic compounds, which may be applicable to reactions involving the iodo group in 1-benzhydryl-3-iodoazetidine.

Physical and Chemical Properties Analysis

科学研究应用

Halogen Bonding Organocatalysts

1-Benzhydryl-3-iodoazetidine has been explored in the context of halogen bonding in organocatalysis. Iodine(III) derivatives, including compounds like 1-Benzhydryl-3-iodoazetidine, demonstrate effectiveness as versatile reagents in organic synthesis. Their role in Lewis acidic organocatalysis, particularly through halogen bonding, is notable. For instance, they have been used in the solvolysis of benzhydryl chloride and the Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone, showcasing their catalytic potential in these chemical transformations (Heinen et al., 2018).

Synthesis of α-Benzyl Azetidine Derivatives

Another significant application is in the regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling. This process efficiently synthesizes a range of α-benzyl azetidine derivatives with high regioselectivity. This synthesis highlights the chemical's versatility in creating complex molecular structures with potential implications in medicinal and organic chemistry (Qiu et al., 2019).

Synthesis of Azetidine Derivatives

1-Benzhydryl-3-iodoazetidine also finds use in the synthesis of various azetidine derivatives. For example, research has delved into creating 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through regio- and stereoselective alkylation. This process involves manipulating the azetidine structure to achieve specific configurations, illustrating the compound's utility in complex synthetic pathways (Salgado et al., 2002).

Halogen Bonding in Graphitic Surfaces

The compound's derivatives also find applications in surface chemistry, specifically in modifying graphitic surfaces. Azide-modified graphitic surfaces prepared by reaction with iodine azide, a derivative of 1-Benzhydryl-3-iodoazetidine, demonstrate the capacity for covalent attachment of alkyne-terminated molecules. This highlights its potential use in surface functionalization and material science applications (Devadoss & Chidsey, 2007).

安全和危害

属性

IUPAC Name |

1-benzhydryl-3-iodoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVAYQWXMWFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428546 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-iodoazetidine | |

CAS RN |

125735-40-2 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)